molecular formula C12H14F3NO3 B13497355 Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate

Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate

Cat. No.: B13497355
M. Wt: 277.24 g/mol
InChI Key: BDHPIFPLGKWZTG-UHFFFAOYSA-N
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Description

Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate: is an organic compound that features a benzyl group attached to a trifluoromethylated carbamate. This compound is of interest due to its unique chemical structure, which combines the properties of a benzyl group, a trifluoromethyl group, and a carbamate moiety. These structural features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate typically involves the reaction of benzyl alcohol with 3,3,3-trifluoro-2-hydroxy-2-methylpropyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction proceeds via nucleophilic addition of the hydroxyl group of benzyl alcohol to the isocyanate, forming the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position. Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms at this position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

    Reduction: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylamine.

    Substitution: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropyl bromide.

Scientific Research Applications

Chemistry: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s carbamate group can be exploited in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the drug.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as increased hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate depends on its application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The carbamate group can undergo hydrolysis, releasing the active drug or intermediate.

Comparison with Similar Compounds

    N-(1-Benzyl-3,3,3-trifluoro-2,2-dihydroxy-propyl)-acetamide: This compound shares the trifluoromethyl and benzyl groups but differs in the presence of an acetamide group instead of a carbamate.

    3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: This compound lacks the benzyl group and carbamate functionality but retains the trifluoromethyl and hydroxyl groups.

Uniqueness: Benzyl 3,3,3-trifluoro-2-hydroxy-2-methylpropylcarbamate is unique due to the combination of its trifluoromethyl, benzyl, and carbamate groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. These properties make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

benzyl N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C12H14F3NO3/c1-11(18,12(13,14)15)8-16-10(17)19-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,16,17)

InChI Key

BDHPIFPLGKWZTG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)(C(F)(F)F)O

Origin of Product

United States

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